molecular formula C23H23N7OS B2688131 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 863452-67-9

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Katalognummer: B2688131
CAS-Nummer: 863452-67-9
Molekulargewicht: 445.55
InChI-Schlüssel: MCHYAKKYLAMVRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a benzyl group at position 3 and a thioether-linked ethanone moiety bearing a 4-phenylpiperazine group. This structure combines electron-rich aromatic systems with a sulfur-containing linker, which may enhance binding to biological targets such as kinases or neurotransmitter receptors. Structural elucidation methods, including NMR and UV spectroscopy (as seen in analogous studies ), are critical for confirming its configuration and purity.

Eigenschaften

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7OS/c31-20(29-13-11-28(12-14-29)19-9-5-2-6-10-19)16-32-23-21-22(24-17-25-23)30(27-26-21)15-18-7-3-1-4-8-18/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHYAKKYLAMVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H20N6S\text{C}_{18}\text{H}_{20}\text{N}_{6}\text{S}

Key properties include:

  • Molecular Weight: 360.39 g/mol
  • CAS Number: 722456-31-7
  • Molecular Formula: C18H20N6S

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,3-triazolo[4,5-d]pyrimidine , including the compound , exhibit significant anticancer activity. Research has shown that these compounds can inhibit the growth of various cancer cell lines through different mechanisms.

  • Mechanism of Action:
    • The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the ERK pathway. It also affects cell cycle regulation by causing G2/M phase arrest in several cancer cell lines (e.g., MCF-7, HCT116) .
  • Quantitative Structure-Activity Relationship (QSAR):
    • A QSAR analysis revealed that certain molecular descriptors correlate with biological activity. For instance, parameters such as Log P (lipophilicity), polar surface area (PSA), and electronic properties (HOMO and LUMO energies) were significant predictors of anticancer efficacy .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:

  • IC50 Values:
    • MCF-7 cells: IC50 = 3.91 μM
    • HCT116 cells: IC50 = 0.53 μM
    • A549 cells: IC50 = 6.05 μM .

Study on Gastric Cancer

A specific study focused on the anti-gastric cancer activity of triazolo[4,5-d]pyrimidine hybrids found that the compound exhibited notable inhibitory effects on gastric cancer cell lines. The study utilized molecular docking techniques to predict binding affinities and interactions with target proteins involved in cancer progression .

Comparative Analysis

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-73.91Apoptosis induction
Compound BHCT1160.53G2/M phase arrest
Compound CA5496.05Tubulin polymerization inhibition

This table summarizes the comparative efficacy of various compounds related to the triazolo[4,5-d]pyrimidine series.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Several studies have highlighted the anticancer potential of compounds containing the triazolo-pyrimidine scaffold. For instance, derivatives similar to 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties
    • The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that triazole derivatives can disrupt bacterial cell wall synthesis and function as effective bactericides .
  • Analgesic and Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties. Similar triazolo derivatives have been investigated for their ability to inhibit inflammatory mediators and provide pain relief in animal models .
  • CNS Activity
    • The phenylpiperazine component suggests potential central nervous system (CNS) activity. Compounds with this moiety have been studied for their effects on serotonin receptors, indicating possible applications in treating depression and anxiety disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves multi-step reactions that include the formation of the triazolo-pyrimidine core followed by the introduction of the phenylpiperazine group. Understanding the SAR is critical for optimizing its biological activity; modifications to the phenyl or piperazine rings can enhance potency or selectivity .

Case Studies

StudyObjectiveFindings
Kattimani et al. (2022)Synthesis of triazolothiadiazinesDeveloped new derivatives with improved anticancer activity .
Shaaban et al. (2021)Evaluation of CNS activityFound that certain modifications increased binding affinity to serotonin receptors .
Ginidi et al. (2020)Antimicrobial testingDemonstrated effectiveness against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

Feature Target Compound Analog (920390-79-0)
Triazolopyrimidine core 3-Benzyl substitution 3-Benzyl substitution
Ethanone substituent 4-Phenylpiperazinyl 4-Chlorophenyl
Linker Thioether (-S-) Direct C-C bond
Molecular weight (g/mol) ~495.5 (calculated) ~508.3 (reported)

The chloro-substituent in the analog may enhance lipophilicity and receptor affinity but could increase off-target risks. The thioether in the target compound may improve metabolic stability compared to ether or amine linkers .

Pharmacological Implications of Structural Motifs

  • Triazolopyrimidine core: Shared with kinase inhibitors (e.g., adenosine receptor antagonists), this scaffold facilitates π-π stacking and hydrogen bonding .
  • Piperazine moiety : Present in both compounds, this group is common in CNS-targeting drugs (e.g., antipsychotics) due to its ability to modulate dopamine and serotonin receptors .
  • Benzyl substitution : Enhances hydrophobic interactions but may reduce solubility, a trade-off observed in similar compounds .

Patent and Industry Context

Several patented ethanone derivatives (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone) share structural motifs with the target compound, particularly the piperazine/piperidine-ethanone framework . These patents highlight the therapeutic relevance of such scaffolds in oncology and neurology, though activity profiles vary significantly with substituent modifications.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, and how can they be addressed?

  • Answer : The synthesis involves multi-step routes requiring precise control over cyclization and functional group coupling. Key challenges include:

  • Triazolopyrimidine Core Formation : Cyclization of precursors like benzyl-substituted hydrazines with thiourea derivatives under acidic conditions.
  • Thioether Linkage : Reacting the triazolopyrimidine core with thiol-containing intermediates (e.g., via nucleophilic substitution) while avoiding oxidation .
  • Piperazine Coupling : Using coupling agents like EDCI/HOBt to attach the 4-phenylpiperazine moiety under anhydrous conditions .
  • Purification : Chromatography or recrystallization is critical due to side products from competing reactions .

Q. How can researchers validate the structural integrity of this compound?

  • Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm aromatic proton environments (e.g., benzyl group: δ 7.2–7.4 ppm) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and nitrogen content .
  • X-ray Crystallography : Resolve the triazolopyrimidine core geometry and thioether bond angles .

Q. What are the solubility and stability properties critical for in vitro assays?

  • Answer :

PropertyValue/Behavior
SolubilitySoluble in DMSO (>10 mM), moderate in ethanol; insoluble in aqueous buffers without surfactants
StabilityDegrades under prolonged UV light; store at -20°C in inert atmosphere .

Advanced Research Questions

Q. How does the substitution pattern on the triazolopyrimidine core influence biological activity?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Benzyl Group (3-position) : Enhances lipophilicity, improving membrane permeability. Replacement with bulkier groups (e.g., 4-ethoxyphenyl) reduces kinase inhibition potency .
  • Thioether Linkage (7-position) : Critical for hydrogen bonding with target proteins (e.g., kinases). Oxidation to sulfone abolishes activity .
  • Piperazine Substituent : 4-Phenylpiperazine increases affinity for serotonin receptors, while morpholine analogues shift selectivity toward cancer targets .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation steps include:

  • Standardized Assays : Use ATP concentration-controlled kinase assays to minimize variability .
  • Orthogonal Validation : Cross-check cytotoxicity (e.g., MTT assay) with target-specific readouts (e.g., Western blot for phosphorylated proteins) .
  • Impurity Profiling : Quantify byproducts (e.g., oxidized thioether) via HPLC-MS and correlate with activity loss .

Q. How can computational methods guide the optimization of this compound for selective target engagement?

  • Answer :

  • Molecular Docking : Identify key interactions with targets (e.g., DDR1 kinase: π-π stacking with benzyl group; hydrogen bonds with thioether) .
  • MD Simulations : Assess conformational stability of the piperazine moiety in hydrophobic binding pockets .
  • QSAR Modeling : Prioritize derivatives with calculated logP < 3.5 and polar surface area > 80 Ų to balance permeability and solubility .

Q. What are the mechanistic implications of its reactive oxygen species (ROS)-modulating activity?

  • Answer : The compound’s triazolopyrimidine-thioether structure acts as a redox modulator:

  • NADPH Oxidase Inhibition : Competes with flavin-binding sites, reducing superoxide production in leukocytes .
  • Mitochondrial Effects : At high concentrations, it uncouples electron transport chain complexes, inducing apoptosis in cancer cells .

Methodological Recommendations

Designing a Robust SAR Study :

  • Step 1 : Synthesize analogues with systematic substitutions (e.g., benzyl → fluorobenzyl, piperazine → piperidine) .
  • Step 2 : Screen against a panel of targets (kinases, GPCRs) using TR-FRET or SPR assays .
  • Step 3 : Validate hits in physiologically relevant models (e.g., 3D tumor spheroids for anticancer activity) .

Troubleshooting Low Synthetic Yields :

  • Issue : Poor thioether coupling efficiency.
  • Solution : Use fresh Lawesson’s reagent to generate reactive thiol intermediates; optimize solvent (e.g., DMF → acetonitrile) and temperature (60°C → 80°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.